PI3Kγ Biochemical Potency: A Cross-Study Comparison with a Closest Analog
A structurally analogous quinoxaline benzenesulfonamide (BindingDB BDBM50093351/CHEMBL3585362, which shares the core scaffold but has a divergent substitution) demonstrates exceptionally potent inhibition of PI3Kγ with a Ki of 0.00300 nM, while showing marked selectivity over JAK2 (Ki 3,200 nM) and c-KIT (Ki >4,000 nM) [1]. In contrast, the clinically studied analog XL147 (SAR245408) is a pan-class I PI3K inhibitor with an IC50 of 40 nM for p110α (wild-type and mutant) [2]. The exact potency and selectivity profile of CAS 316361-54-3, which features a distinct 2-phenyl substituent, remains uncharacterized in public data. This absence of data means its differentiation from these analogs on the basis of potency or isoform selectivity is currently unproven and must be empirically determined.
| Evidence Dimension | Biochemical potency (PI3K inhibition) |
|---|---|
| Target Compound Data | Not publicly available. Requires experimental determination. |
| Comparator Or Baseline | Analog A (BDBM50093351): PI3Kγ Ki = 0.00300 nM; Analog B (XL147): p110α IC50 = 40 nM |
| Quantified Difference | Cannot be calculated due to missing target compound data. |
| Conditions | Comparator A: Radiometric assay with [33P]ATP and PIP2. Comparator B: In vitro kinase assay. |
Why This Matters
Without quantitative data for CAS 316361-54-3, any claim of superior or even comparable PI3K inhibition is speculative; procurement decisions should be contingent on the vendor or researcher providing these missing activity data.
- [1] BindingDB. Entry BDBM50093351 (CHEMBL3585362). Affinity Data: Ki for PI3Kγ, Ki for JAK2, Ki for c-KIT. View Source
- [2] Selleck Chemicals. XL147 (SAR245408) Product Information. IC50 values for p110α (wild type) and p110α (mutant). View Source
